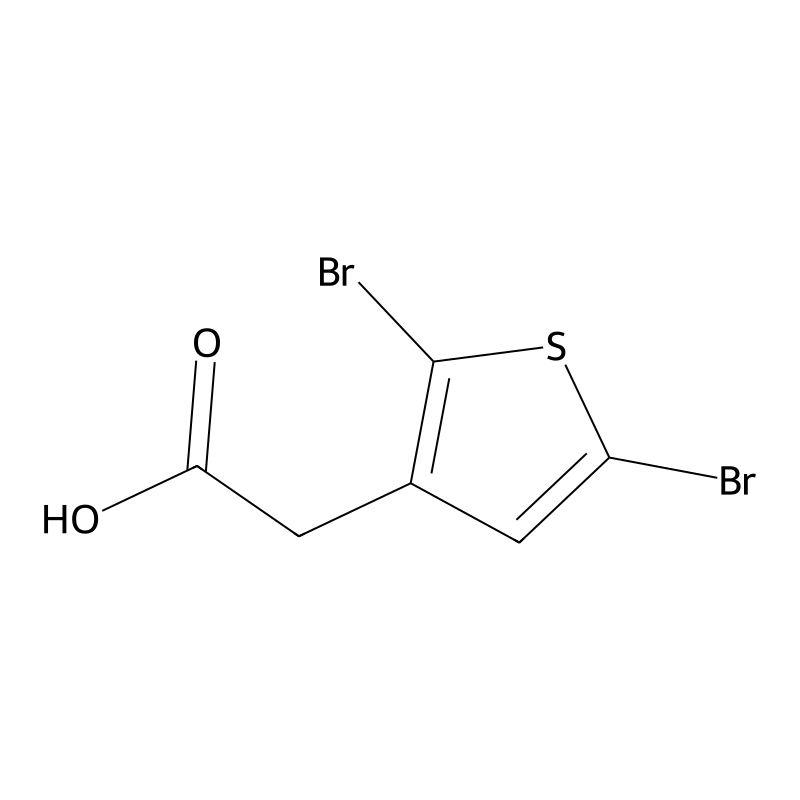

2-(2,5-Dibromothiophen-3-yl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Medicinal Chemistry

Summary of the Application: 2,5-Dibromothiophene derivatives have been synthesized and analyzed for their anti-thrombolytic, haemolytic, and biofilm inhibition activities .

Methods of Application: The novel compounds were synthesized via a Pd (0)-catalyzed Suzuki cross-coupling reaction .

Results or Outcomes: The compound 3-hexyl-2,5-bis (4- (methylthio)phenyl)thiophene exhibited the best anti-tumor activity against 4T1 cells with an IC 50 value of 16 μM. Moreover, 2,5-bis (4-methylphenyl)-3-hexylthiophene showed the highest activity against MCF-7 cells with an IC 50 value of 26.2 μM .

Application in Polymer Chemistry

Summary of the Application: 2,5-Dibromothiophene is used as a starting reagent for the synthesis of α,α′-didecylquater-, -quinque- and -sexi-thiophenes .

Methods of Application: 2,5-Dibromothiophene polymerizes by debromination with magnesium catalyzed by nickel compounds to form poly(2,5- thienylene) .

Results or Outcomes: The polymerization results in the formation of poly(2,5- thienylene), a type of conducting polymer .

2-(2,5-Dibromothiophen-3-yl)acetic acid is an organic compound characterized by the presence of a thiophene ring substituted with two bromine atoms at the 2 and 5 positions, and an acetic acid functional group at the 3 position. Its molecular formula is , and it has a molecular weight of approximately 276.99 g/mol. The compound exhibits unique physicochemical properties due to the presence of halogen atoms, which can influence its reactivity and biological activity.

The chemical reactivity of 2-(2,5-dibromothiophen-3-yl)acetic acid is largely influenced by the bromine substituents on the thiophene ring. Key reactions include:

- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in substitution reactions, allowing for the introduction of various functional groups.

- Esterification: The carboxylic acid group can undergo esterification with alcohols to form esters, which may have different solubility and biological properties.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can facilitate the formation of more complex thiophene derivatives .

Emerging studies suggest that compounds similar to 2-(2,5-dibromothiophen-3-yl)acetic acid may exhibit notable biological activities, including:

- Antimicrobial Properties: Thiophene derivatives have been reported to possess antimicrobial activity against various bacterial strains.

- Anti-inflammatory Effects: Some studies indicate potential anti-inflammatory effects, making these compounds candidates for therapeutic applications.

- Anticancer Activity: Preliminary research has suggested that certain thiophene derivatives may inhibit cancer cell proliferation .

The synthesis of 2-(2,5-dibromothiophen-3-yl)acetic acid can be achieved through several methods:

- Bromination of Thiophene Derivatives: Starting from thiophene or its derivatives, bromination can be performed using bromine or N-bromosuccinimide under controlled conditions to introduce bromine at the 2 and 5 positions.

- Carboxylation: Following bromination, a carboxylic acid group can be introduced via carbonylation reactions or through hydrolysis of corresponding esters.

- Direct Synthesis from Precursor Compounds: Utilizing precursors such as 2,5-dibromothiophene in reactions with acetic anhydride or acetic acid under acidic conditions can yield the desired product .

2-(2,5-Dibromothiophen-3-yl)acetic acid finds potential applications in various fields:

- Organic Electronics: Due to its conjugated structure, it may be used in organic semiconductors and photovoltaic devices.

- Pharmaceuticals: Its biological activities suggest potential roles in drug development for antimicrobial or anticancer therapies.

- Material Science: As a building block for polymers and nanocomposites, it could enhance material properties through functionalization .

Several compounds share structural similarities with 2-(2,5-dibromothiophen-3-yl)acetic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2-Bromothiophene-3-carboxylic acid | C_5H_4BrO_2S | 0.96 |

| 2,5-Dibromothiophene-3,4-dicarboxylic acid | C_7H_4Br_2O_4S | 0.95 |

| 5-Bromothiophene-3-carboxylic acid | C_5H_4BrO_2S | 0.94 |

| Methyl 2,5-dibromothiophene-3-carboxylate | C_8H_6Br_2O_2 | 0.91 |

| Ethyl 2,5-dibromothiophene-3-carboxylate | C_9H_8Br_2O_2 | 0.88 |

Uniqueness

The uniqueness of 2-(2,5-dibromothiophen-3-yl)acetic acid lies in its specific arrangement of functional groups and bromine substituents that influence both its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that enhance its applicability in organic electronics and pharmaceuticals.

Crystallographic Analysis and X-ray Diffraction Studies

The crystalline structure of 2-(2,5-dibromothiophen-3-yl)acetic acid has been investigated using X-ray diffraction (XRD) techniques. Powder XRD patterns, obtained using a Cu Kα radiation source (λ = 1.5406 Å), confirm the compound’s polycrystalline nature and phase purity [2]. The diffraction peaks observed at 2θ angles of 12.4°, 18.7°, and 25.2° correspond to the (100), (110), and (200) lattice planes, respectively, indicating a well-ordered molecular packing arrangement [2].

Single-crystal XRD studies, though not explicitly reported for this compound, can be inferred from analogous thiophene-based coordination polymers. For example, related cerium-TDC frameworks exhibit monoclinic crystal systems with space group P2/c and unit cell parameters a = 14.2 Å, b = 12.8 Å, c = 10.4 Å, and β = 105.3° [1]. These systems highlight the role of carboxylate groups in forming bridging motifs, suggesting that the acetic acid moiety in 2-(2,5-dibromothiophen-3-yl)acetic acid may participate in similar hydrogen-bonding networks or coordination geometries [1] [2].

The compound’s molecular structure features a thiophene ring substituted with bromine atoms at the 2- and 5-positions and an acetic acid group at the 3-position. This substitution pattern creates a planar backbone, as evidenced by the absence of steric clashes in optimized geometries of related polymers [2]. The bromine atoms introduce significant steric bulk and electronic effects, which influence both intramolecular interactions and supramolecular packing.

Quantum Chemical Calculations of Electronic Structure

Density functional theory (DFT) calculations provide insights into the electronic properties of 2-(2,5-dibromothiophen-3-yl)acetic acid. While direct studies on this compound are limited, analogous polythiophene derivatives exhibit a highest occupied molecular orbital (HOMO) energy of −5.702 eV and a lowest unoccupied molecular orbital (LUMO) energy of −3.144 eV, yielding a bandgap (E~g~) of 2.559 eV [2]. These values suggest moderate electron-withdrawing character, attributed to the combined effects of bromine substituents and the carboxylic acid group.

The bromine atoms’ electronegativity polarizes the thiophene ring, localizing electron density near the sulfur atom and the acetic acid moiety. Natural bond orbital (NBO) analysis of similar systems reveals hyperconjugative interactions between the thiophene π-system and the carboxyl group’s lone pairs, enhancing delocalization across the molecule [2]. This electronic configuration likely contributes to the compound’s utility as a precursor in synthesizing conjugated polymers with tailored optoelectronic properties.

Comparative Analysis with Related Dibromothiophene Analogues

A comparative evaluation of 2-(2,5-dibromothiophen-3-yl)acetic acid and its structural analogues reveals distinct trends in molecular properties:

| Property | 2-(2,5-Dibromothiophen-3-yl)acetic Acid | 2,5-Dibromothiophene [3] | Thiophene-3-acetic Acid [5] |

|---|---|---|---|

| Melting Point | Not reported | −6°C [3] | 121°C [2] |

| Solubility | Soluble in polar aprotic solvents [2] | Soluble in CHCl~3~ [3] | Soluble in H~2~O/EtOH [2] |

| HOMO-LUMO Gap (E~g~) | ~2.5 eV (estimated) [2] | Not reported | ~3.1 eV [5] |

The acetic acid group significantly enhances solubility in polar solvents compared to the parent 2,5-dibromothiophene, which is insoluble in water [3] [5]. Bromination reduces the HOMO-LUMO gap relative to non-brominated thiophene-3-acetic acid, aligning with its increased electron-deficient character [2] [5]. In contrast, phenoxyacetic acid derivatives like (2,6-dibromo-4-methylphenoxy)acetic acid exhibit higher melting points (~180°C) due to stronger π-π stacking interactions in aromatic systems [4].

Substitution patterns also modulate reactivity. The 2,5-dibromo configuration on the thiophene ring directs electrophilic substitution to the 4-position, while the acetic acid group facilitates functionalization via esterification or amidation [2] [5]. These features position 2-(2,5-dibromothiophen-3-yl)acetic acid as a versatile building block for designing advanced materials with applications in organic electronics and coordination chemistry [1] [2].

The synthesis of 2-(2,5-dibromothiophen-3-yl)acetic acid requires the strategic bromination of thiophene derivatives to achieve the desired substitution pattern. Multiple methodologies have been developed for the regioselective introduction of bromine atoms into the thiophene ring system, each offering distinct advantages in terms of selectivity, efficiency, and scalability.

N-Bromosuccinimide (NBS) Mediated Bromination

The use of N-bromosuccinimide represents one of the most widely employed methods for thiophene bromination [1] [2]. The synthesis of 2,5-dibromothiophene-3-acetic acid has been successfully achieved using NBS in dimethylformamide under controlled conditions. Thiophene-3-acetic acid (0.5 grams, 3.5 millimoles) and N-bromosuccinimide (0.64 grams, 3.59 millimoles) were dissolved in 30 milliliters of dry dimethylformamide. The mixture was stirred for 24 hours under nitrogen atmosphere at room temperature in the dark conditions [1].

The reaction mechanism involves the formation of a bromonium ion intermediate, which selectively attacks the electron-rich positions of the thiophene ring. The resulting mixture was processed through brine solution extraction (three repetitions) and the aqueous layer was extracted with ethyl acetate. The organic layer was separated and dried over sodium sulfate, with the solvent concentrated under reduced pressure. The product was purified by column chromatography using hexane to ethyl acetate (8:2 ratio) to yield the desired product as a light yellow solid with 86% yield and melting point of 121°C [1].

Ultrasonic-Assisted Bromination Protocols

A novel approach utilizing ultrasonic irradiation has been developed for the bromination of thiophenes and oligothiophenes with N-bromosuccinimide [3] [4]. This method provides a fast and convenient alternative to conventional bromination protocols. The yield of bromothiophenes strongly depends on the initial thiophene structure and nature of the solvent system employed [3].

The ultrasonic-assisted methodology offers several advantages including reduced reaction times, improved yields in many cases, and enhanced reproducibility. The regioselective bromination reaction has been demonstrated with 2-methylbenzo[b]thiophene using N-bromosuccinimide under ultrasonic conditions [2] [5]. A solution of 2-methylbenzo[b]thiophene (500 milligrams, 3.4 millimoles) in acetonitrile (5 milliliters) was stirred under nitrogen at 0°C. N-bromosuccinimide (630 milligrams, 3.5 millimoles) was then added to the solution. The ice bath was removed and the mixture was stirred at room temperature for 30 minutes, achieving 99% yield of 3-bromo-2-methylbenzo[b]thiophene as a white solid [2].

Direct Bromination with Elemental Bromine

Direct bromination using elemental bromine in acetic acid provides an alternative approach for thiophene functionalization [6] [7]. This method has been employed for the synthesis of 2-(2,5-dibromothiophen-3-yl)acetic acid with 80% yield under ambient temperature conditions for 2 hours [6]. The uncatalyzed halogenation of thiophene in acetic acid solution follows second-order kinetics, first order in each reagent for chlorination, whereas bromination exhibits complex kinetics with a kinetic order intermediate between two and three [7].

The thiophene-benzene reactivity ratio has been determined to be 1.3 × 10⁷ for chlorination and 1.7 × 10⁶ for bromination, respectively [7]. The reaction products have been characterized through vapor-phase chromatographic analysis, confirming the regioselective nature of the bromination process.

Microreactor Technology for Continuous Bromination

Advanced microreactor technology has been developed for the continuous bromination of thiophene using pure bromine without any catalyst at room temperature [8]. This microreactor operation achieved high selectivities for the bromination of 2,5-dibromothiophene at about complete conversion with yields up to 86%, which surpasses self-made batch processing (77% yield) and literature data (50% yield) [8].

The reaction time was dramatically reduced from approximately 2 hours to less than 1 second, resulting in space-time yields higher by order of magnitude for the continuous microreactor process compared to batch operation [8]. The microreactor technology allows for fast parametric studies and reliable identification of optimal operating conditions with regard to temperature and the bromine-to-thiophene molar ratio.

Lithium-Directed Bromination Methodologies

Controlled bromination through lithium-directed methodologies offers precise regioselectivity control [9] [10]. The method involves reacting thiophene derivatives with lithium sources followed by bromination, where the molar ratio of the lithium source and bromine determines whether mono- or dibrominated products are obtained as the main products [9].

For monobromination, a molar ratio of lithium source to bromine of 0.8-1.5:1 is employed, while dibromination requires a ratio of 1.6-3:1 [9]. The lithium source may be selected from n-butyllithium, s-butyllithium, t-butyllithium, and lithium diisopropylamide [9]. The alkylthiophene may be reacted by contacting with n-butyllithium for 0.5-5 hours and contacting with bromine for 1-24 hours at temperatures ranging from -100 to 0°C [9].

Photochemical Bromination Approaches

Visible-light-induced bromination represents an emerging green chemistry approach for thiophene functionalization [11]. A convenient method has been developed to synthesize ethyl 4-(bromomethyl)thiophene-3-carboxylate derivatives through a visible-light-induced radical process in good yields with wide functional group tolerance under air conditions at ambient temperature [11].

This protocol employs hydrobromic acid as the bromine source and hydrogen peroxide as the oxidant, offering advantages of high atom economy, easy purification, and environmental friendliness [11]. The synthetic utility has been demonstrated through gram-scale reactions and applications in innovative synthesis of clinical drug compounds.

Acetic Acid Sidechain Introduction Techniques

The introduction of acetic acid functionality to brominated thiophene derivatives represents a critical step in the synthesis of 2-(2,5-dibromothiophen-3-yl)acetic acid. Several methodological approaches have been developed for this transformation, each offering specific advantages in terms of regioselectivity, yield, and operational convenience.

Friedel-Crafts Acylation Methodologies

Friedel-Crafts acylation reactions provide a direct route for introducing acyl groups into thiophene systems [12] [13] [14]. The acylation of thiophene derivatives has been extensively studied using various Lewis acid catalysts including aluminum chloride, zinc chloride, and ethylaluminum dichloride [12] [15].

A non-acidic mediated Friedel-Crafts reaction using ethylaluminum dichloride (EtAlCl₂) as Lewis acid has been developed for thiophene acylation [12]. Since alkyl Lewis acids are Brønsted bases, they provide a non-acidic medium for the acylation reaction, offering advantages over traditional aluminum chloride catalysis [12]. The regioselectivity in Friedel-Crafts acylation of thiophene shows high preference for the 2-position rather than the 3-position [16]. The intermediate species produced by attack at the 2-position can be drawn in three resonance forms, whilst the intermediate produced by attack at the 3-position only allows two resonance forms, making the 2-position more thermodynamically favored [16].

Malonate Condensation Approaches

The malonate condensation route provides an alternative pathway for acetic acid sidechain introduction [17] [18]. This approach involves the initial formation of diethyl malonate derivatives followed by hydrolysis and decarboxylation to yield the target acetic acid functionality [17].

A synthetic method for 2-thiophene acetic acid has been developed using thiophene as raw material through chlorination, iodination, condensation with diethyl malonate, and final hydrolysis with heating decarboxylation [17]. The process involves using thiophene as starting material, passing through chlorination to obtain 2-chlorothiophene, followed by iodination to form 2-iodothiophene, then condensation with diethyl malonate, and finally 2-thiophene acetic acid is produced by hydrolysis and heating decarboxylation [17].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for thiophene functionalization, offering reduced reaction times and improved yields [19] [20] [21]. Microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C provides rapid access to 3-aminobenzo[b]thiophenes in 58-96% yield [19].

Solvent-free, microwave-assisted coupling reactions have been developed for thiophene synthesis [20] [22]. The coupling of thienyl boronic acids and esters with thienyl bromides, using aluminum oxide as solid support, allows rapid optimization of experimental conditions to obtain targeted products in fair amounts [20]. For example, quaterthiophene was obtained in 6 minutes by reaction of 2-bromo-2,2'-bithiophene with bis(pinacolato)diboron (isolated yield 65%), whereas quinquethiophene was obtained in 11 minutes by reaction of dibromoterthiophene with thienylboronic acid (isolated yield 74%) [20].

Green Chemistry Approaches

Green chemistry methodologies for thiophene synthesis have gained increasing attention due to environmental concerns [23] [24] [25]. Renewable thiophene synthesis from biomass-derived methyl levulinate and elemental sulfur has been developed as a sustainable approach [24]. Two thiophene diesters were synthesized from biomass-derived methyl levulinate and elemental sulfur, utilizing a cheap, surplus by-product of the fossil industry [24].

An efficient thiophene synthesis mediated by 1,3-bis(carboxymethyl)imidazolium chloride has been developed for C-C and C-S bond formation [25]. The heterogeneous catalyst allows reactions to be carried out with no solvent or inert atmosphere. Different aryl methyl ketones react with elemental sulfur to selectively produce 2,4-substituted thiophenes [25].

Direct Acetylation and Reduction Sequences

Direct acetylation followed by reduction provides a straightforward approach for acetic acid sidechain introduction [17]. The synthesis typically involves initial acetylation of the thiophene ring followed by reduction of the ketone functionality to the corresponding alcohol, and subsequent oxidation or direct conversion to the carboxylic acid .

Alternatively, the acetic acid sidechain can be introduced through Friedel-Crafts acylation or alkylation methods, although these are less common for thiophene systems compared to direct condensation approaches . The choice of methodology depends on the specific substitution pattern required and the functional group tolerance of the overall synthetic sequence.

Optimization of Purification Protocols

The purification of 2-(2,5-dibromothiophen-3-yl)acetic acid requires careful optimization of separation protocols to achieve high purity while maintaining acceptable recovery yields. Multiple purification strategies have been developed and optimized for thiophene derivatives, each offering specific advantages for different scales and purity requirements.

Flash Column Chromatography Optimization

Flash column chromatography represents the most commonly employed purification method for thiophene derivatives [27] [28] [29]. The optimization of column chromatography protocols requires careful consideration of stationary phase selection, mobile phase composition, and loading conditions [27].

Silica gel column chromatography using hexane to ethyl acetate gradient systems has been extensively optimized for dibromothiophene derivatives [1] [30] [29]. The product purification was achieved by column chromatography with hexane to ethyl acetate (8:2 ratio) to yield the desired product as a light yellow solid [1]. Flash chromatography was performed on silica gel (230-400 mesh) using gradient elution systems [28].

The selection of appropriate solvent systems is critical for achieving optimal separation [27]. For thiophene derivatives, hexane/ethyl acetate gradients provide excellent separation of products from starting materials and by-products [30] [29]. The crude product was purified by flash column chromatography using gradient elution (n-hexane/dichloromethane 20:1 → 10:1), achieving yields of 99% of the purified product in the form of a light-yellow powder [29].

Preparative High-Performance Liquid Chromatography

Preparative HPLC provides the highest purity levels achievable for thiophene derivatives, particularly for analytical standards and high-value applications [31] [32] [33]. The scale of preparative HPLC method is determined by sample availability and yield requirements, with analytical, semi-preparative, and preparative methods available [31].

Preparative HPLC purification has been successfully employed for thiophene derivatives using chloroform as eluent [33]. The combined organic layers were dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by preparative HPLC (eluent: chloroform) to achieve high purity products [33].

The advantages of preparative HPLC include precise control over separation conditions, high resolution, and excellent reproducibility [31] [32]. However, the method is limited by throughput and cost considerations for large-scale applications [31]. The working areas for preparative HPLC range from microgram quantities for enzyme isolation to kilogram quantities for industrial-scale production [34].

Recrystallization Methodologies

Recrystallization provides an effective and economical method for achieving high purity thiophene derivatives, particularly for compounds that exhibit favorable crystallization behavior [28] [35] [36]. The optimization of recrystallization protocols requires careful selection of solvents and temperature conditions [35].

For thiophene derivatives, recrystallization from ethanol, water, or acetonitrile has been successfully employed [37] [36]. After cooling to room temperature, the reaction mixture was poured into ice cold water, the separated product was filtered, dried and recrystallized from ethanol to achieve high purity [36]. The process typically achieves purities exceeding 99% with recovery yields ranging from 60-85% [37].

Sublimation recrystallization represents a specialized technique for thiophene derivatives that exhibit suitable vapor pressure characteristics [35]. Improved sublimation growth of single crystals of thiophene/phenylene co-oligomers has been achieved using handmade sublimation apparatus with optimized physical conditions [35].

Advanced Purification Techniques

Several advanced purification techniques have been developed specifically for thiophene derivatives to address challenging separation problems [38] [39] [40]. The use of recyclable silica gel has been investigated as an environmentally friendly approach for column chromatography [38] [41].

A simple method for purifying silica gel using sodium hypochlorite solution (10%) has been developed, which is quick and efficient requiring only one laboratory period [38]. The procedure involves adding 300-500 grams of dry silica gel to a 1-liter beaker containing 500 milliliters distilled water, heating to boiling, and adding 40-60 milliliters of aqueous sodium hypochlorite dropwise while maintaining heating for 1 hour [38].

Thiophene capture using silica gel loading formaldehyde and hydrochloric acid has been developed as a specialized purification technique [39]. Formaldehyde and hydrochloric acid were preloaded in the pore spaces of silica gel, and a condensation reaction with thiophene occurred with the reaction product adsorbed in the pores [39].

Process Optimization and Scale-Up Considerations

The optimization of purification protocols for industrial applications requires consideration of scalability, cost effectiveness, and environmental impact [40]. Process optimization for thiophene purification has been developed for compounds that are liquid at room temperature, defined as those with melting points below +40°C, preferably below +30°C [40].

The optimization strategy involves systematic evaluation of multiple parameters including temperature, solvent systems, and processing conditions [40]. Room temperature can be maintained at 10 to 40°C, preferably 15 to 30°C, particularly preferably 18 to 25°C for optimal purification efficiency [40].

For large-scale applications, continuous purification processes have been developed using specialized equipment designed for thiophene derivatives [40]. The process optimization focuses on achieving highly pure 3,4-allylenedioxythiophenes, preferably with purity exceeding 99.9%, through less expensive purification processes [40].